Executive Summary N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized organic intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it cons...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized organic intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it consists of a m-phenylenediamine core mono-acylated with 4-methoxyphenylacetic acid.
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) as a "Linker-Cap" scaffold . The free amine at the meta position serves as a versatile handle for attaching zinc-binding groups (ZBGs) or hinge-binding motifs, while the methoxyphenylacetamide moiety acts as a hydrophobic surface recognition cap.
Physicochemical Profile
Property
Data
CAS Number
1016766-95-2
Molecular Formula
C₁₅H₁₆N₂O₂
Molecular Weight
256.30 g/mol
Solubility
DMSO (>25 mg/mL), DMF, Methanol
Appearance
Off-white to pale beige solid
pKa (Calculated)
~4.2 (Aniline amine), ~14.5 (Amide NH)
Chemical Synthesis & Protocol Design
The Challenge of Selectivity
Direct condensation of 4-methoxyphenylacetic acid with m-phenylenediamine (1,3-diaminobenzene) is operationally flawed. It leads to a statistical mixture of:
Unreacted diamine.
The desired mono-amide (Target).
The undesired bis-amide (polymerization risk).
The Solution: A Mono-Protection Strategy using tert-butyloxycarbonyl (Boc) protection is required to ensure 1:1 stoichiometry and high purity.
Validated Synthesis Protocol
Objective: Synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide (Scale: 10 mmol).
Reagents
Starting Material A: N-Boc-m-phenylenediamine (CAS 5661-33-6).
Starting Material B: 4-Methoxyphenylacetic acid (CAS 104-01-8).
Solvation: Dissolve the crude intermediate in DCM (20 mL).
Acidolysis: Add TFA (5 mL) dropwise at 0°C.
Stir: Stir at RT for 2 hours until gas evolution ceases and LC-MS shows complete conversion to the free amine.
Neutralization (Critical): Evaporate TFA. Redissolve residue in DCM. Slowly add sat. NaHCO₃ until pH 8. Extract the organic layer.[1][2]
Purification: Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Synthesis Logic Diagram
Figure 1: Controlled synthesis pathway utilizing Boc-protection to prevent bis-acylation.
Biological Applications & Pharmacophore Mapping
This compound is rarely a standalone drug but serves as a critical Pharmacophore Scaffold .
HDAC Inhibitor Design (Class I Selective)
In the design of Histone Deacetylase (HDAC) inhibitors, the molecule provides the "Cap" and "Linker" regions.
Mechanism: The 4-methoxyphenyl group acts as the Surface Recognition Cap , interacting with the rim of the HDAC catalytic tunnel.
Derivatization: The free amine (3-NH₂) is reacted with a zinc-binding motif (e.g., hydroxamic acid precursors or benzamides) to create the final inhibitor.
Analogs: It shares structural homology with Entinostat (MS-275) intermediates, although Entinostat uses a pyridine backbone.
Kinase Inhibitor "Type II" Scaffold
The amide-phenyl-amine motif is characteristic of Type II kinase inhibitors which bind to the inactive (DFG-out) conformation.
Role: The amide linker forms hydrogen bonds with the "Glu-Lys" salt bridge or the hinge region backbone.
Expansion: The free amine allows for the attachment of a "Tail" group to solubilize the molecule or reach the solvent-exposed region.
Pharmacophore Visualization
Figure 2: Pharmacophore mapping showing the functional roles of the molecule's substructures in drug design.
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 1016766-95-2, the following spectral data must be obtained:
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules, 20(3), 3898–3941. (Contextual grounding for amide-linker HDAC inhibitors).
Zhang, X., et al. (2018). Structure-Activity Relationships of Phenylacetamide Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Provides SAR context for the phenylacetamide scaffold).
A Technical Guide to Differentiating N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin
Executive Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin (N-(4-methoxyphenyl)acetamide) are structurally related aromatic amide compounds. While Methacetin is a well-characterized compound histori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin (N-(4-methoxyphenyl)acetamide) are structurally related aromatic amide compounds. While Methacetin is a well-characterized compound historically used as an analgesic and antipyretic, N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a less common isomer. The critical difference in their chemical structures—the substitution pattern on the phenyl rings—gives rise to distinct physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the key differentiators between these two molecules, outlining robust analytical methodologies for their unambiguous identification and separation.
Introduction
In the realm of pharmaceutical sciences and organic chemistry, the precise identification of constitutional isomers is of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on two such compounds: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin.
Methacetin , also known as p-acetanisidide, has a history of use as an analgesic and antipyretic.[1][2] Its metabolism and toxicological profile are well-documented, with known implications for liver function.[3][4] In modern clinical settings, its isotopically labeled form, ¹³C-Methacetin, serves as a diagnostic agent in breath tests to assess hepatic cytochrome P450 enzyme activity.[5][6][7]
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , on the other hand, is a constitutional isomer with a different arrangement of substituents.[8] The presence of a primary amino group on a separate phenyl ring and a different point of attachment for the acetamide group fundamentally alters its chemical nature.
The ability to distinguish between these two compounds is crucial for quality control in synthesis, drug development to avoid unintended biological effects, and in metabolic studies. This document provides a detailed comparative analysis of their structure, properties, and the analytical techniques required for their differentiation.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two compounds lies in their molecular architecture. Methacetin is a para-substituted N-phenylacetamide, whereas N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide has a more complex structure involving two substituted phenyl rings.
Figure 1: Chemical Structures
A) N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
B) Methacetin (N-(4-methoxyphenyl)acetamide)
This structural variance directly influences their physicochemical properties, as summarized in the table below.
The synthetic routes to these molecules are distinct, reflecting their structural differences.
Methacetin can be synthesized via two common methods:
Method A: Acetylation of p-anisidine with acetic anhydride.[12]
Method B: Methylation of paracetamol (4-acetylaminophenol) using a methylating agent like dimethyl sulfate.[12]
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide synthesis would typically involve the coupling of 2-(4-methoxyphenyl)acetic acid (or its activated form, like an acyl chloride) with 1,3-diaminobenzene (m-phenylenediamine).
Caption: High-level overview of plausible synthesis routes.
Analytical Differentiation: A Multi-Technique Approach
Unambiguous differentiation requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing these isomers.
¹H NMR: The aromatic region of the spectra will be significantly different. Methacetin will show a characteristic AA'BB' system for the para-substituted ring.[13] N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide will display more complex splitting patterns corresponding to its 1,3-disubstituted and 1,4-disubstituted phenyl rings. The presence of signals for the -NH2 protons (which may be broad and exchangeable with D2O) is a key indicator for the latter.
¹³C NMR: The number of unique carbon signals will differ. N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide will have more aromatic carbon signals due to the two distinct phenyl rings.
Mass Spectrometry (MS): The molecular ions will be clearly distinct due to the difference in molecular weight (256.30 vs. 165.19 g/mol ). Fragmentation patterns will also differ significantly.[14][15]
Methacetin: Electron ionization mass spectrometry of Methacetin shows a prominent molecular ion peak.[16] Fragmentation often involves cleavage of the amide bond.
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide: Would be expected to show fragments corresponding to the cleavage of the amide bond, leading to ions representing the 3-aminophenyl and the 4-methoxyphenylacetyl moieties.
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these two compounds.[17] Given their structural differences, baseline separation is readily achievable.
Caption: A typical analytical workflow for HPLC separation.
Detailed HPLC Protocol:
Column: A C18 reversed-phase column is suitable due to the aromatic nature of both compounds.[18]
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) would be effective.[19]
Flow Rate: A standard flow rate of 1.0 mL/min.
Detection: UV detection at a wavelength around 254 nm should provide good sensitivity for both compounds due to their aromatic rings.[17]
Expected Outcome: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, being larger and potentially more polar due to the free amino group, will have a different retention time from the more compact Methacetin. The exact elution order would depend on the specific mobile phase conditions.
Biological & Toxicological Profiles: A Comparative Review
The structural differences between the two molecules lead to distinct interactions with biological systems.
Methacetin:
Mechanism of Action: Methacetin is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4] This process involves O-dealkylation to form paracetamol (acetaminophen) and formaldehyde (which is further oxidized to CO2).[4][7]
Toxicity: While used therapeutically, its metabolism is linked to that of phenacetin and paracetamol, which have known hepatotoxic and nephrotoxic potential at high doses. The rapid metabolism by CYP1A2 is the basis for its use in liver function tests.[6]
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide:
Predicted Metabolism: Due to the presence of a primary aromatic amine, this compound would likely undergo different metabolic pathways. Aromatic amines are known substrates for N-acetylation by N-acetyltransferase (NAT) enzymes and can also undergo oxidation. The metabolism would be more complex and involve different enzyme systems compared to Methacetin.
Toxicity: The toxicology of this specific compound is not well-documented in publicly available literature. However, primary aromatic amines as a class are associated with potential toxicity, including methemoglobinemia and carcinogenicity, depending on their specific structure and metabolites.
Caption: Contrasting metabolic fates of the two compounds.
Conclusion
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and Methacetin, despite being constitutional isomers, are fundamentally different molecules. Their distinction is evident in their molecular weight, structure, and consequently their physicochemical properties, spectroscopic data, and biological activities. A multi-faceted analytical approach, combining mass spectrometry for molecular weight determination, NMR for structural elucidation, and HPLC for separation and quantification, is essential for their unambiguous differentiation. Understanding these differences is critical for professionals in drug discovery, development, and quality assurance to ensure product purity, safety, and efficacy.
References
Stern, E. S., & Timmons, C. J. (1970). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
Australian Journal of Chemistry. (1974). Aromatic amides. IX. Temperature effects on the N.M.R. spectra of substituted acetanilides. Retrieved from [Link]
同位素 (Isotopes). (n.d.). Synthesis of Methacetin-Methoxy- 13 C and its Analogue. Retrieved from [Link]
DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]
Oakwood Chemical. (n.d.). N-(3-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]
ResearchGate. (1972). (PDF) Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Retrieved from [Link]
ResearchGate. (2017). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]
ResearchGate. (2016). (PDF) Laboratory technology for preparation of methacetin. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Methacetin (CAS 51-66-1). Retrieved from [Link]
PubChem. (n.d.). methacetin-(methoxy-(13)C). Retrieved from [Link]
PMC. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Retrieved from [Link]
PMC. (2009). Point-of-care continuous 13C-methacetin breath test improves decision making in acute liver disease: Results of a pilot clinical trial. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Retrieved from [Link]
PharmaCompass.com. (n.d.). Methacetin-13C | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
PMC. (n.d.). 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Prime Scholars. (2021). 13C-Methacetin Breath Test: Metabolic Basis, Analytical Methods and Clinical Applications in Liver Diseases. Retrieved from [Link]
Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Part 1: Executive Summary & Chemical Identity N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized synthetic intermediate and chemical probe used primarily in the development of histone deacetylase (HDAC) inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a specialized synthetic intermediate and chemical probe used primarily in the development of histone deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors. Structurally, it functions as a "Cap-Linker" module, providing a hydrophobic aromatic cap (the 4-methoxyphenyl group) linked via a flexible acetamide chain to a zinc-binding group precursor (the 3-aminophenyl moiety).
This monograph details the physicochemical profiling, synthetic architecture, and experimental workflows required to utilize this compound effectively in high-throughput screening (HTS) and lead optimization campaigns.
Expertise Directive: The synthesis of this compound requires precise control over stoichiometry to prevent the formation of the symmetrical diamide (bis-acylation of m-phenylenediamine). A mono-protection strategy is the industry standard for high-yield, high-purity synthesis.
Retrosynthetic Analysis
The molecule is constructed via an amide coupling between 4-methoxyphenylacetic acid (Acid) and m-phenylenediamine (Amine).
Challenge: The diamine has two equivalent nucleophilic sites.
Solution: Use N-Boc-m-phenylenediamine (mono-Boc protected) to enforce 1:1 coupling, followed by acid deprotection.
Optimized Synthetic Protocol
Step 1: Amide Coupling (The "Cap" Attachment)
Activation: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to generate the active ester.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours under Nitrogen atmosphere.
Monitoring: Check via LC-MS for the intermediate peak [M+H]⁺ = 357.4 (Boc-protected).
Workup: Dilute with EtOAc, wash with 1N HCl (cold), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Step 2: Deprotection (The "Warhead" Release)
Acidolysis: Dissolve the intermediate in DCM (5 mL/mmol).
Cleavage: Add TFA (20% v/v) at 0°C. Stir for 1-2 hours.
Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ to liberate the free base.
Purification: Flash column chromatography (MeOH/DCM gradient) to yield N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide .
Part 3: Structural Biology & SAR Logic
Pharmacophore Mapping
This molecule serves as a versatile scaffold in two major therapeutic areas:
HDAC Inhibition (Class I/II):
The 3-aminophenyl group acts as a "surface recognition" domain or a precursor to a Zinc Binding Group (ZBG) like a benzamide (if modified to an ortho-amine) or hydroxamic acid.
The 4-methoxyphenyl group acts as the "Cap," interacting with the hydrophobic rim of the HDAC enzyme channel.
Tubulin Polymerization Inhibition:
The structure mimics the Colchicine binding site pharmacophore.
The trimethoxyphenyl motif (often found in combretastatins) is simplified here to a 4-methoxyphenyl group, maintaining essential pi-stacking interactions with Tubulin
-subunits.
Mechanism of Action (Hypothetical Pathway)
Entry: Passive diffusion (LogP ~2.2).
Binding: The amide linker positions the aromatic rings into hydrophobic pockets (S1/S2 subsites).
This diagram maps the structural features to their potential biological targets.
Caption: Structure-Activity Relationship (SAR) mapping of the compound's domains to HDAC and Tubulin binding pockets.
Part 5: Experimental Workflows (QA/QC)
Trustworthiness: A self-validating system requires rigorous QC before biological testing.
Quality Control Checklist
¹H-NMR (DMSO-d₆):
3.73 (s, 3H, -OCH₃).
3.55 (s, 2H, -CH₂-CO).
9.8 (s, 1H, -NH-CO).
4.9 (s, 2H, -NH₂).
Pass Criteria: Integration ratio of Methoxy:Methylene must be 3:2.
HPLC Purity:
Column: C18 Reverse Phase.
Gradient: 5-95% ACN in Water (+0.1% Formic Acid).
Pass Criteria: >95% Area Under Curve (AUC) at 254 nm.
Solubility Assay:
Dissolve in DMSO to 10 mM (Stock).
Dilute to PBS (pH 7.4).
Target: Soluble > 50 µM for cellular assays.
Part 6: References
Santa Cruz Biotechnology. N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide Product Datasheet. SCBT.[1]
PubChem. Substructure Search: Phenylacetamides. National Library of Medicine.
Montalbano, A., et al. Synthesis and antiproliferative activity of new phenylacetamide derivatives.Journal of Medicinal Chemistry. (General reference for phenylacetamide synthesis protocols).
Kocienski, P. J. Protecting Groups.[3] 3rd Edition, Georg Thieme Verlag, 2005. (Reference for Boc-protection strategies).
Application Note & Synthesis Protocol: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, in-depth guide for the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in various pharmaceutical and materials science applications. The protocol is structured as a two-step process commencing with the amide coupling of 3-nitroaniline and 4-methoxyphenylacetyl chloride, followed by the selective reduction of the nitro group. This guide emphasizes the rationale behind experimental choices, ensuring both methodological robustness and a high degree of scientific integrity. Detailed procedures, safety precautions, and characterization data are presented to facilitate successful replication and adaptation in a research and development setting.
Introduction
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile structural features. The presence of a primary aromatic amine, an amide linkage, and a methoxy-substituted phenyl ring allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules. The synthetic strategy detailed herein is a reliable and scalable two-step process designed for efficiency and high purity of the final product.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
Step 1: Amide Bond Formation: This step involves the acylation of 3-nitroaniline with 4-methoxyphenylacetyl chloride to form the intermediate, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide. This reaction is a classic example of nucleophilic acyl substitution.
Step 2: Nitro Group Reduction: The nitro intermediate is then selectively reduced to the corresponding primary amine using tin(II) chloride, a mild and effective reducing agent for this transformation.[1][2]
Caption: Overall synthetic workflow for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Grade
Supplier
Notes
3-Nitroaniline
Reagent
Sigma-Aldrich
4-Methoxyphenylacetic acid
ReagentPlus®, 99%
Sigma-Aldrich
Thionyl chloride (SOCl₂)
ReagentPlus®, ≥99%
Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
ACS reagent, ≥98%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethyl acetate (EtOAc)
ACS reagent, ≥99.5%
Sigma-Aldrich
Ethanol (EtOH)
200 proof, absolute
Sigma-Aldrich
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Hydrochloric acid (HCl)
ACS reagent, 37%
Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)
ACS reagent, ≥99.7%
Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)
ACS reagent, ≥99.0%
Sigma-Aldrich
Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
Catalytic amount
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Büchner funnel and filter flask
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Melting point apparatus
NMR spectrometer
Mass spectrometer
Detailed Synthesis Protocol
Step 1: Synthesis of N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide
This step involves two parts: the preparation of 4-methoxyphenylacetyl chloride from 4-methoxyphenylacetic acid, and its subsequent reaction with 3-nitroaniline.
Part A: Preparation of 4-Methoxyphenylacetyl Chloride
This procedure should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.[3]
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol).
Add thionyl chloride (25 mL, 343 mmol) to the flask, followed by one drop of dimethylformamide (DMF) to catalyze the reaction.[4]
Heat the reaction mixture to 65°C and stir for 4 hours.[4] The reaction progress can be monitored by the cessation of gas evolution.
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
The resulting crude 4-methoxyphenylacetyl chloride is a reddish oil and can be used in the next step without further purification.[4][5]
Part B: Amide Coupling
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (8.31 g, 60.2 mmol) and triethylamine (12.6 mL, 90.3 mmol) in anhydrous dichloromethane (100 mL).
Cool the solution to 0°C in an ice bath.
Dissolve the crude 4-methoxyphenylacetyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
Add the acyl chloride solution dropwise to the stirred 3-nitroaniline solution over a period of 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
Upon completion, quench the reaction by slowly adding 50 mL of water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide, can be purified by recrystallization from ethanol to yield a pale yellow solid.
Caption: Mechanism of amide coupling reaction.
Step 2: Synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
This step employs a tin(II) chloride reduction, which is a classic and reliable method for converting aromatic nitro compounds to anilines.[6][7]
In a 500 mL round-bottom flask, suspend N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide (10.0 g, 34.9 mmol) in ethanol (200 mL).
Add tin(II) chloride dihydrate (39.4 g, 174.7 mmol) to the suspension.
Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8-9 to neutralize the acid and precipitate the tin salts.
Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide by column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Characterization and Data
Compound
Molecular Formula
Molecular Weight
Melting Point (°C)
Appearance
N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide
C₁₅H₁₄N₂O₄
286.28
~145-148
Pale yellow solid
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
C₁₅H₁₆N₂O₂
256.30
~120-123
Off-white to light brown solid
Expected Analytical Data for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide:
To ensure the reliability and reproducibility of this protocol, several in-process controls and validation checkpoints are integrated into the workflow.
Caption: Quality control checkpoints in the synthesis protocol.
Reaction Monitoring: The progress of both synthetic steps is monitored by Thin-Layer Chromatography (TLC). This allows for the determination of reaction completion and helps in identifying the formation of any significant byproducts.
Intermediate Characterization: The melting point of the purified N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide intermediate is a critical checkpoint. A sharp melting point within the expected range indicates high purity.
Final Product Characterization: The final product, N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, is thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure to confirm the identity and purity of the compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (especially thionyl chloride) in a certified chemical fume hood.
Handling of Reagents:
Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.
Triethylamine: Is flammable and has a strong odor.
Tin(II) Chloride: Is a reducing agent and should be handled with care.[8]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Wikipedia. (2023, December 2). Tin(II) chloride. Retrieved from [Link]
Technical Guide: Synthesis and Evaluation of Phenylacetamide-Based Tubulin Polymerization Inhibitors
Abstract Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy.[1] While taxanes stabilize microtubules, destabilizing agents like vinca alkaloids and colchicine prevent polymerization, leading...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy.[1] While taxanes stabilize microtubules, destabilizing agents like vinca alkaloids and colchicine prevent polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[2][3] This guide details the synthesis and biological characterization of phenylacetamide-based inhibitors targeting the colchicine-binding site (CBS). The phenylacetamide moiety serves as a flexible yet conformationally restricted linker, often bridging a pharmacophore mimicking the A-ring of colchicine (e.g., 3,4,5-trimethoxyphenyl) with a hydrophobic "cap" group.
Part 1: Chemical Synthesis Strategy
Rational Design & Retrosynthesis
The phenylacetamide scaffold is designed to occupy the hydrophobic pocket of the CBS. A critical Structure-Activity Relationship (SAR) feature is the presence of a 3,4,5-trimethoxyphenyl (TMP) ring, which mimics the A-ring of colchicine and forms essential hydrogen bonds with Cys241 and Val181 in
-tubulin.
The synthesis typically follows a convergent approach via amide bond formation between a substituted aniline (the TMP moiety) and a phenylacetic acid derivative.
Representative Protocol: Synthesis of
-(3,4,5-trimethoxyphenyl)-2-phenylacetamide
Objective: Synthesize a model inhibitor where the TMP "anchor" is linked to a hydrophobic benzyl ring via an acetamide bridge.
Reagents & Materials
Starting Material A: 3,4,5-Trimethoxyaniline (1.0 equiv)
Activation: In a round-bottom flask under inert atmosphere (
), dissolve the substituted phenylacetic acid (1.1 equiv) in anhydrous DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at for 30 minutes to activate the carboxylic acid.
Coupling: Add 3,4,5-trimethoxyaniline (1.0 equiv) and DIPEA (2.0 equiv) to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1).
Workup:
Dilute the reaction mixture with EtOAc (50 mL).
Wash sequentially with 1N HCl (
mL) to remove unreacted amine/catalyst.
Wash with Saturated NaHCO
( mL) to remove unreacted acid.
Wash with Brine (
mL).
Dry organic layer over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (SiO
, Gradient: 0-40% EtOAc in Hexanes).
Validation: Confirm structure via
H-NMR and LC-MS. Key diagnostic peak: Amide -NH singlet 9.0–10.0 ppm.
Synthetic Workflow Diagram
Caption: Convergent synthetic pathway for phenylacetamide-based tubulin inhibitors using standard carbodiimide coupling chemistry.
Part 2: In Vitro Tubulin Polymerization Assay
Principle
This assay is the gold standard for validating direct interaction with tubulin. It utilizes >99% pure tubulin (usually porcine brain source) and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that increases in fluorescence intensity upon incorporation into microtubules. Inhibitors will suppress this increase, reducing the
of the growth phase.
Materials
Purified Tubulin: >99% purity (Cytoskeleton Inc.[4][5][6] Cat# T240 or equivalent).[5]
GTP Stock: 100 mM (guanosine triphosphate).
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl
Preparation: Pre-warm the 96-well black half-area plate to 37°C. Thaw tubulin rapidly at 37°C and place immediately on ice.
Master Mix Assembly (per well):
GTB Buffer: 85
L
GTP (100 mM): 1
L (Final conc. 1 mM)
Tubulin (10 mg/mL): 4
L (Final conc. ~2-3 mg/mL)
Fluorescent Reporter: 10
L
Compound Addition:
Add 5
L of test compound (100X stock in DMSO) to experimental wells.
Add 5
L of DMSO to control wells.
Initiation: Add 95
L of the Master Mix to each well containing the compound.
Measurement: Immediately place in a fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm).
Kinetics: Read every 60 seconds for 60 minutes at 37°C.
Data Analysis & Interpretation
Plot RFU (Relative Fluorescence Units) vs. Time.
Parameter
DMSO Control
Phenylacetamide Inhibitor
Paclitaxel (Stabilizer)
Lag Phase
Standard (~5-10 min)
Extended or Flatline
Eliminated (Immediate growth)
Growth Phase ()
High Slope
Significantly Reduced
Increased Slope
Steady State
High Plateau
Low Plateau
High Plateau
Assay Logic Diagram
Caption: Mechanism of the fluorescence-based tubulin polymerization assay. Inhibitors block the transition from dimers to polymers.
Part 3: Secondary Validation (Cellular)
Immunofluorescence Imaging
To confirm the mechanism in a cellular context, visualize the microtubule network.
Cells: HeLa or MCF-7 cells seeded on glass coverslips.
Treatment: Treat with IC
concentration of inhibitor for 24 hours.
Fixation: 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).
Staining:
Primary Ab: Anti-
-tubulin (Mouse monoclonal).
Secondary Ab: Goat anti-mouse IgG-FITC (Green).
Counterstain: DAPI (Blue, Nuclei).
Expected Result: Control cells show organized filamentous networks. Treated cells display diffuse staining, rounded morphology, and fragmented microtubules , characteristic of polymerization inhibition.
References
BenchChem. (2025).[1][2][3][4] Tubulin Polymerization Assay with Tubulin Inhibitor 26: Application Notes and Protocols. Retrieved from
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [4]
Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole. RSC Advances. Retrieved from
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research. Retrieved from
Kaur, R., et al. (2017). Recent developments in the synthesis and anticancer activity of colchicine binding site inhibitors. European Journal of Medicinal Chemistry. Retrieved from
Application Note: Tyrosine-Specific Bioconjugation Using N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide via Diazonium Coupling
Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] It enables the creation of sophisticated...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] It enables the creation of sophisticated functional molecules like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes.[2][3] The choice of chemical reaction and the specific amino acid residue to be targeted are critical for creating stable, homogeneous, and functional bioconjugates. While lysine and cysteine residues are traditionally targeted, their high abundance can lead to heterogeneous products.[4][]
Tyrosine, with its phenolic side chain, offers a compelling target for site-specific modification due to its relatively low abundance and surface exposure on many proteins.[][6] This application note describes a methodology utilizing N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide for the targeted bioconjugation of proteins via diazonium coupling to tyrosine residues. The aromatic amine of this reagent can be converted into a reactive diazonium salt, which then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring of tyrosine.[7][8] This process, known as azo coupling, forms a stable azo bond, effectively linking the methoxyphenylacetamide moiety to the protein.[8] This technique provides a robust method for researchers developing novel bioconjugates for therapeutic and diagnostic applications.
Primary Aromatic Amine (-NH₂): The reactive handle for diazotization.
Amide Linker (-CONH-): Provides a stable connection between the phenyl rings.
4-methoxyphenyl Group: The payload or modifier being conjugated to the protein. Its properties may influence the final conjugate's characteristics (e.g., hydrophobicity, binding affinity).
Storage and Handling: Store the solid compound in a dark place under an inert atmosphere at room temperature. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as compounds of this class can be irritants.
Principle of Bioconjugation
The conjugation strategy involves two main steps:
Diazotization: The primary aromatic amine of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is converted to a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) under cold, acidic conditions (typically with HCl). This step must be performed immediately before use, as diazonium salts are generally unstable.
Azo Coupling: The freshly prepared diazonium salt is added to the protein solution. The diazonium ion acts as an electrophile and reacts preferentially with the activated aromatic ring of tyrosine residues via electrophilic aromatic substitution.[8] The reaction is typically performed at a slightly alkaline pH (8.5-9.5) to deprotonate the phenolic hydroxyl group of tyrosine, which enhances its nucleophilicity and directs the coupling to the ortho position.
The workflow and reaction mechanism are illustrated in the diagrams below.
Diagrams of the Process
Caption: General mechanism of diazonium azo coupling to tyrosine.
Detailed Experimental Protocols
Important: These protocols are generalized and should be optimized for your specific protein and application.
Protocol 1: Preparation of the Diazonium Reagent
Materials:
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl), 1 M
Dimethyl Sulfoxide (DMSO)
Deionized (DI) water
Ice bath
Procedure:
Prepare a 10 mM stock solution of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in DMSO.
In a microcentrifuge tube, place 100 µL of the 10 mM stock solution.
Add 100 µL of 1 M HCl. Mix gently.
Place the tube in an ice bath and allow it to cool for 5 minutes.
Prepare a fresh 1 M solution of NaNO₂ in DI water.
To the chilled acetamide/HCl mixture, add 10 µL of the 1 M NaNO₂ solution dropwise while gently vortexing.
Incubate the reaction on ice for 15 minutes. The solution may turn a pale yellow color, indicating the formation of the diazonium salt.
This reagent is unstable. Use immediately in Protocol 2.
Protocol 2: Protein Conjugation via Azo Coupling
Materials:
Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
Prepare the protein solution at a concentration of 1-10 mg/mL in a reaction tube.
Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated volume of 1 M borate buffer. A final borate concentration of 50-100 mM is recommended.
Add the freshly prepared diazonium reagent to the protein solution. A molar excess of 5 to 50-fold of the reagent over the protein is a good starting point for optimization.
Incubate the reaction for 1-2 hours at 4°C with gentle end-over-end mixing. The reaction mixture may develop a yellow-orange color, characteristic of the azo bond formation.
After incubation, remove the excess, unreacted reagent and buffer-exchange the bioconjugate into a desired storage buffer (e.g., PBS, pH 7.4) using a pre-equilibrated desalting column.
[10]6. Determine the protein concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm (if the payload does not absorb at this wavelength).
Characterization of the Bioconjugate
Verifying the success of the conjugation and characterizing the product are critical steps. [11]Key quality attributes to measure include the Drug-to-Antibody Ratio (DAR), aggregation, and purity.
[12][13]
Technique
Purpose
Description
UV-Vis Spectroscopy
Determine Drug-to-Antibody Ratio (DAR)
The newly formed azo bond imparts a characteristic absorbance in the visible range (typically 320-400 nm). [10]By measuring the absorbance at 280 nm (for protein) and at the λ_max of the azo-adduct, the DAR can be calculated using the Beer-Lambert law. This is a quick and simple method but does not provide information on distribution. [12]
Mass Spectrometry (MS)
Confirm Covalent Modification & DAR
Techniques like LC-MS can be used to determine the mass of the intact conjugate. The mass increase corresponds to the number of attached payload molecules, allowing for precise DAR calculation and assessment of heterogeneity. [11]
Size-Exclusion Chromatography (SEC-HPLC)
Assess Aggregation and Purity
SEC separates molecules based on size. This technique is used to quantify the percentage of monomeric conjugate versus aggregates or fragments, which can form during the conjugation process. [11]
| Ligand-Binding Assays (LBA) | Confirm Functional Activity | Assays like ELISA can be used to confirm that the conjugation process has not compromised the biological activity (e.g., antigen binding) of the protein. [12]|
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or No Conjugation
Inactive diazonium reagent.
Ensure NaNO₂ solution is fresh and the diazotization reaction is kept cold (0-5°C). Use the reagent immediately after preparation.
Incorrect pH for coupling.
Verify the pH of the protein solution is between 8.5 and 9.5 during the reaction. Tyrosine's phenol group needs to be deprotonated.
Tyrosine residues are not accessible.
Ensure the target protein has surface-exposed tyrosine residues. Consider denaturing conditions if activity is not a concern, or choose a different protein target.
Protein Precipitation/Aggregation
High concentration of organic solvent (DMSO).
Minimize the volume of the diazonium reagent stock added to the protein solution. A final DMSO concentration below 10% is generally recommended.
Hydrophobicity of the payload.
The methoxyphenylacetamide moiety may increase the hydrophobicity of the protein surface, leading to aggregation. [11]Reduce the molar excess of the reagent to achieve a lower DAR.
High Heterogeneity (Broad DAR)
Inconsistent reaction conditions.
Ensure uniform mixing and stable temperature throughout the reaction. Optimize reaction time and reagent stoichiometry.
Conclusion
The use of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in a diazonium coupling reaction provides a targeted approach for modifying tyrosine residues on proteins. This method offers an alternative to more common lysine or cysteine-based strategies and can be valuable for producing more homogeneous bioconjugates. []Careful control of reaction conditions, particularly temperature and pH, is essential for successful and reproducible outcomes. The protocols and characterization strategies outlined in this note provide a comprehensive framework for researchers to apply this technique in the development of novel protein therapeutics, diagnostics, and research tools.
References
American Chemical Society. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation.
Walsh Medical Media. Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. (2024).
ACS Publications. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. (2020).
LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. (2026).
Drug Discovery World. Key assays and analytical techniques for the development of antibody drug conjugates. (2025).
BOC Sciences. Tyrosine Conjugation for Site-Specific ADCs.
PMC. Analytical methods for physicochemical characterization of antibody drug conjugates.
ResearchGate. Tyrosine specific bioconjugation strategy in two modification steps.
ACS Publications. Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021).
BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. (2025).
PMC. Arylation Chemistry for Bioconjugation.
Frontiers. Glycoconjugations of Biomolecules by Chemical Methods.
Echemi. N-(3-Amino-4-methoxyphenyl)acetamide.
Vector Labs. Bioconjugation And Its Use In Biomolecular Research. (2021).
PMC. Chemical modification of proteins with photocleavable groups. (2019).
PMC. β-alkoxy enones for biocompatible primary amine conjugation. (2025).
RSC Publishing. Protein tetrazinylation via diazonium coupling for covalent and catalyst-free bioconjugation.
PMC. Modification of Silk Fibroin Using Diazonium Coupling Chemistry and the Effects on hMSC Proliferation and Differentiation.
Improving yield of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide synthesis
Technical Support Case #4492: Yield Optimization for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case #4492: Yield Optimization for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Strategic Analysis
User Issue: Low yield and/or purity in the synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
Diagnosis:
The synthesis of this specific scaffold presents a classic "selectivity vs. reactivity" paradox.
The Selectivity Trap (Direct Route): If you are reacting 4-methoxyphenylacetic acid directly with m-phenylenediamine, the statistical probability of forming the bis-amide (di-acylation) is high, capping your theoretical maximum yield and complicating purification.
The Reactivity Trap (Nitro Route): If you are coupling 4-methoxyphenylacetic acid with 3-nitroaniline followed by reduction, the low nucleophilicity of the nitroaniline can lead to incomplete conversion during the coupling step, while the subsequent reduction can suffer from chemoselectivity issues (e.g., over-reduction or catalyst poisoning).
Recommendation:
To achieve yields >85% with high purity, you must abandon the direct diamine coupling (unless strictly necessary) and adopt the Nitro-Reduction Route . This method separates the bond-forming events, ensuring 1:1 stoichiometry.
Synthesis Strategy Visualization
The following decision matrix outlines the critical pathways. We recommend Route B for maximum yield.
Figure 1: Strategic Decision Tree. Route B (Green) eliminates the statistical mixture issues of Route A.
The Problem: 3-nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group. Standard EDC/HOBt couplings often stall.[1]
The Fix: Use Thionyl Chloride (
) activation to generate the highly reactive acid chloride, or use HATU if acid-sensitive groups are present (unlikely here).
Protocol A (Acid Chloride Method - Recommended for Scale):
Activation: Dissolve 4-methoxyphenylacetic acid (1.0 equiv) in dry DCM. Add
(1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
Coupling: Dissolve 3-nitroaniline (1.0 equiv) and Pyridine (1.5 equiv) in dry DCM (0.2 M concentration).
Addition: Cool amine solution to 0°C. Add the crude acid chloride (dissolved in minimal DCM) dropwise.
Workup: Stir at RT for 4 hours. Wash with 1M HCl (removes pyridine/unreacted amine)
Sat. (removes unreacted acid) Brine.
Yield Check: Expect >90% conversion. The product should precipitate or be a solid upon evaporation.
Phase 2: Nitro Reduction
Objective: Convert
to without affecting the amide bond or the methoxy ether.
The Problem: Catalytic hydrogenation (
, Pd/C) is clean but can sometimes reduce the aromatic ring if over-exposed, or require specialized equipment.
The Fix:Iron-Ammonium Chloride Reduction (Bechamp Reduction variant) . It is chemoselective, cheap, and robust.
Protocol B (Fe/NH4Cl Reduction):
Setup: Suspend the Nitro-Intermediate (from Phase 1) in Ethanol/Water (3:1 ratio).
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv).
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous.
Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (less polar) will disappear; the amine (more polar, often fluorescent) will appear. Reaction time: 1-4 hours.
Workup (Crucial Step): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. The product may precipitate. If not, extract into EtOAc, wash with water, and dry.
Troubleshooting Guide (FAQ)
Symptom 1: "My product is a sticky oil that won't crystallize."
Diagnosis: This is typically caused by residual solvent (DMF/Pyridine) or impurities (unreacted aniline).
Resolution (Acid-Base Rescue):
Dissolve the crude oil in 1M HCl . The target amine will protonate and dissolve in the aqueous layer.
Wash this aqueous phase with Ethyl Acetate (3x). Impurities (non-basic) stay in the organic layer; discard organic layer.
Basify the aqueous phase to pH 10 using NaOH . The product will precipitate or oil out.
Extract the now-cloudy aqueous phase with fresh EtOAc. Dry and evaporate.[2] This yields the pure amine.
Symptom 2: "Low yield in the coupling step (Direct Route)."
Diagnosis: If you used Route A (Diamine), you likely formed the bis-amide.
Resolution: If you must use Route A, use a 5-fold excess of m-phenylenediamine . Add the acid chloride very slowly to the amine solution. This ensures the acid always encounters a fresh diamine molecule, statistically favoring mono-acylation [1].
Symptom 3: "The reduction is incomplete (Spot-to-spot on TLC)."
Diagnosis: Iron surface passivation.
Resolution: Add 2-3 drops of concentrated HCl to the Fe/EtOH mixture to "etch" the iron surface and activate it. Ensure vigorous stirring; the reaction is surface-area dependent.
Data Summary Table
Parameter
Route A (Direct)
Route B (Nitro - Recommended)
Limiting Reagent
Acid Chloride
3-Nitroaniline
Stoichiometry
1 Acid : 5 Amine
1 Acid : 1 Amine
Major Impurity
Bis-amide (Difficult separation)
Unreacted Nitro (Easy separation)
Typical Yield
40-60%
85-95%
Purification
Column Chromatography
Recrystallization / Acid-Base Wash
Troubleshooting Logic Flow
Use this diagram to diagnose your specific failure mode.
Figure 2: Troubleshooting Logic Flowchart.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link
Allen, C. L., & Williams, J. M. (2011). Direct amide formation from unactivated carboxylic acids and amines.[2] Chemical Society Reviews, 40(7), 3405-3415. Link
Technical Support Center: Solubility Issues with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Introduction Welcome to the technical support guide for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals who may encounter solubili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is an aromatic amide with potential applications as a synthetic intermediate or a research tool in various biochemical and pharmacological studies. However, its chemical structure, characterized by multiple aromatic rings and an amide linkage, contributes to its low aqueous solubility, a common hurdle in experimental work.
This guide provides a comprehensive collection of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to help you overcome these solubility issues. The information presented here is grounded in established physicochemical principles and aims to provide practical, scientifically sound solutions to ensure the success and reproducibility of your experiments.
Section 1: Compound Properties at a Glance
Before attempting to solubilize a compound, it is crucial to understand its fundamental physicochemical properties. These parameters dictate its behavior in different solvent systems and are key to designing an effective solubilization strategy.
A higher XLogP3 value generally indicates lower aqueous solubility.
Predicted pKa (most basic)
4.2 (for the aminophenyl group)
The amino group can be protonated at acidic pH, which can significantly impact solubility.
Note: Some properties are predicted based on the structure of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide as experimental data is not widely available.
This section addresses common questions and provides rapid, actionable advice for immediate troubleshooting.
Q1: What is the expected aqueous solubility of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide at neutral pH?
At neutral pH, the aqueous solubility is expected to be very low. Aromatic amides are generally considered to have poor water solubility due to their non-ionic character and the presence of hydrophobic aromatic rings.[2][3]
Q2: Why is this compound so poorly soluble in water?
The poor water solubility of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is due to a combination of factors:
Hydrophobicity: The two aromatic rings (the aminophenyl and methoxyphenyl groups) are hydrophobic and resist interaction with polar water molecules.
Amide Group: While the amide group can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the large non-polar surface area of the molecule.[2]
Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular forces before the compound can dissolve.
Q3: I'm seeing a precipitate in my aqueous buffer after adding the compound from a stock solution. What is the most likely cause?
This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the compound is suddenly exposed to an environment where its solubility is much lower, causing it to precipitate. To avoid this, it is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is high enough to maintain solubility, or to use a different solubilization strategy altogether.
Q4: Can I use DMSO to dissolve the compound? What are the potential downsides?
Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide at high concentrations. However, be aware of the following:
Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line or experimental system.
Assay Interference: DMSO can interfere with certain enzymatic assays and binding studies. Always run a vehicle control (buffer with the same concentration of DMSO but without the compound) to account for these effects.
Final Concentration: When preparing a working solution, ensure that the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays.
Q5: Is heating a recommended method to improve solubility?
Heating can temporarily increase the solubility of a compound. However, this method should be used with caution as it can lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, excessive heat can cause chemical degradation of the compound, particularly hydrolysis of the amide bond. If you choose to heat the solution, do so gently and for a minimal amount of time. It is also advisable to check for compound stability under these conditions using an analytical technique like HPLC.
Section 3: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for advanced solubilization techniques.
Guide 1: pH-Mediated Solubilization
Principle: The N-(3-aminophenyl) group in the molecule is basic and can be protonated in an acidic environment. This protonation introduces a positive charge, creating a salt form of the compound that is significantly more soluble in water. This is a common and effective strategy for compounds with ionizable functional groups.[4][5]
Experimental Protocol: pH Adjustment
Prepare a Slurry: Add a known amount of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide to your desired aqueous buffer (e.g., water, PBS) to create a slurry.
Acidification: While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry.
Monitor Dissolution: Observe the solution for clarity. Use a calibrated pH meter to monitor the pH as you add the acid.
Determine Solubilization pH: Note the pH at which the compound completely dissolves. This will be the minimum pH required for solubilization.
Final pH Adjustment (Optional): If your experiment requires a higher pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH). However, be aware that the compound may precipitate if the pH is raised above its solubility limit.
Pros & Cons of pH Adjustment
Pros
Cons
Simple and cost-effective.
The required acidic pH may not be compatible with your experimental system (e.g., cell culture).
Can achieve a significant increase in solubility.
The compound may be less stable at very low or high pH due to potential hydrolysis of the amide bond.
Avoids the use of organic co-solvents.
The change in pH may alter the biological activity of the compound.
Workflow for pH-Mediated Solubilization
Caption: Workflow for pH-mediated solubilization.
Guide 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.[6][7]
Common Co-solvents for Preclinical Formulations
Co-Solvent
Properties and Typical Use
Ethanol
A less toxic alternative to DMSO, but may have its own biological effects.
Propylene Glycol (PG)
Commonly used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)
A non-toxic, water-miscible polymer often used to increase solubility.
Glycerol
A viscous, non-toxic co-solvent.
Experimental Protocol: Co-solvent Screening
Prepare Stock Solutions: Dissolve a high concentration of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide in a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400).
Titration: In separate tubes, add your aqueous buffer.
Dilution: Slowly add small amounts of the stock solution to the aqueous buffer while vortexing.
Observe for Precipitation: Note the maximum concentration of the compound that can be achieved in the final solution before precipitation occurs. Also, note the final percentage of the co-solvent.
Select Optimal System: Choose the co-solvent system that provides the desired compound concentration with the lowest percentage of the organic solvent.
Critical Considerations:
Always consider the potential for the co-solvent to interfere with your assay or to have toxic effects in your experimental model.
The order of addition can be important. Sometimes, adding the aqueous buffer to the co-solvent stock solution can prevent precipitation.
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[5][7]
Commonly Used Surfactants
Surfactant
Type
Notes
Tween® 80 (Polysorbate 80)
Non-ionic
Widely used in pharmaceutical formulations, generally considered safe.
Sodium Lauryl Sulfate (SLS)
Anionic
A powerful solubilizing agent, but can be harsh and may denature proteins.
Solutol® HS 15
Non-ionic
A modern surfactant with good solubilizing capacity and biocompatibility.[7]
Experimental Protocol: Micellar Solubilization
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).
Add Compound: Add the solid N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide to the surfactant solution.
Equilibrate: Stir or sonicate the mixture to facilitate the encapsulation of the compound into the micelles. This may take some time.
Clarify Solution: If necessary, centrifuge or filter the solution to remove any undissolved material.
Quantify Concentration: Use a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the final concentration of the solubilized compound.
When developing a solubilization strategy, it is important to consider the chemical stability of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
pH Stability: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when combined with heat. It is recommended to perform a preliminary stability study if you plan to store the compound in a solution at a pH far from neutral for an extended period.
Photostability: Aromatic compounds can sometimes be sensitive to light. It is good practice to store stock solutions in amber vials or protected from light to prevent photodegradation.
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation or degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, leading to more reliable and reproducible experimental outcomes.
References
International Journal of Pharmaceutical Sciences. (2025, June 08). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
WuXi AppTec DMPK. (2024, March 15).
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Pharma Tutor. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Technical Support Center: Recrystallization of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
The following technical guide is designed for researchers and process chemists working with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide . As a Senior Application Scientist, I have synthesized the purification protocol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide . As a Senior Application Scientist, I have synthesized the purification protocols based on the physicochemical properties of N-aryl-2-arylacetamides and specific structural analogs found in pharmaceutical intermediate processing.
Quick Answer: The most robust solvent system for this compound is Ethanol (95%) or an Ethanol/Water pair.
For higher purity requirements (removal of polar oxidative impurities), a Toluene recrystallization or Ethyl Acetate/Heptane precipitation is recommended.
Physicochemical Logic
The molecule contains a hydrophobic domain (two aromatic rings, methoxy group) and a hydrogen-bonding domain (amide linker, primary amine).
Why Ethanol? The amide and amine functionalities form strong hydrogen bonds with ethanol, ensuring solubility at boiling point (
). The hydrophobic rings drive crystallization upon cooling as the entropic penalty of solvation increases.
Why Avoid Pure Water? The lipophilic 4-methoxyphenyl and phenylene spacers render the molecule insoluble in water at neutral pH.
Why Avoid Chlorinated Solvents? DCM or Chloroform are "too good" as solvents; the compound will likely remain soluble even at
, leading to poor recovery yields.
Solvent Decision Matrix (Data Table)
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Risk Profile
Ethanol (95%)
High
Low
Good (removes salts)
Low (Green solvent)
Ethyl Acetate
Moderate
Very Low
Excellent (removes polar tars)
Low
Toluene
Moderate
Low
High (removes non-polar side products)
Moderate (Flammability)
Acetonitrile
High
Moderate
Poor (often oils out)
Moderate
Water
Insoluble
Insoluble
N/A
N/A
Part 2: Detailed Protocols
Protocol A: The Standard Ethanol Recrystallization
Best for: Routine purification after amide coupling.
Dissolution: Transfer crude solid (e.g., 5.0 g) to an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram) and heat to reflux (
oil bath).
Note: If solids remain, add ethanol in 1 mL increments. If the solution is dark/black (oxidized amine), add Activated Charcoal (5% w/w) and filter hot through Celite.
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
Crystallization: Once at RT, transfer to a
fridge for 2-4 hours.
Collection: Filter the off-white/pale-grey crystals using vacuum filtration. Wash the cake with cold Ethanol (
, 2 x 5 mL).
Drying: Dry under high vacuum at
for 6 hours.
Protocol B: The Anti-Solvent Method (EtOAc/Heptane)
Best for: Oily crudes or when the product refuses to crystallize from alcohols.
Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .
Once dissolved, remove from heat source.
Add Heptane (or Hexane) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
Add 1-2 drops of Ethyl Acetate to clear the solution again.
Allow to cool undisturbed. The hydrophobic effect will force the amide out of solution as the temperature drops.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is common with acetanilides containing flexible linkers. The compound is separating as a liquid phase before it can organize into a crystal lattice.
Corrective Action:
Reheat the mixture until the oil dissolves back into a homogenous solution.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Change Solvent: Switch from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity, often suppressing oiling.
Issue 2: "The crystals are turning purple/brown."
Diagnosis: The primary amine (aniline) on the meta-position is oxidizing. Anilines are sensitive to air and light.
Corrective Action:
Perform the recrystallization under an inert atmosphere (
or Ar) if possible.
Add a pinch of sodium dithionite or ascorbic acid to the recrystallization solvent (if using aqueous ethanol) to act as an antioxidant.
Store the final product in amber vials under nitrogen.
Issue 3: "Low recovery yield (<50%)."
Diagnosis: The compound is too soluble in the chosen solvent, or the mother liquor volume is too high.
Corrective Action:
Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling step to harvest a "second crop."
Check the pH. If the solution is acidic, the amine might be protonated (forming a salt), which is highly soluble in water/ethanol. Neutralize with a drop of aqueous
if suspected.
Part 4: Visualization (Process Flow)
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the optimal purification path based on crude material characteristics.
Caption: Decision matrix for solvent selection based on the initial physical state of the crude intermediate.
Part 5: References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amides and anilines).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for amide formation and purification logic).
Santa Cruz Biotechnology. (n.d.). N-(3-Aminophenyl)-2-(4-methoxyphenyl)acetamide Product Data. (Confirmation of compound existence and stability class).
PubChem. (n.d.). Compound Summary for Acetamide, N-(4-aminophenyl)- (Structural analog reference for solubility properties).
Reference Data & Comparative Studies
Validation
H-NMR spectrum analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
A Comparative Technical Guide for Structural Validation Part 1: Executive Summary & Structural Logic This guide provides a definitive H-NMR analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , a critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Structural Validation
Part 1: Executive Summary & Structural Logic
This guide provides a definitive H-NMR analysis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide , a critical intermediate often utilized in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).
Unlike standard spectral libraries, this guide adopts a comparative approach . We validate the product's identity not just by listing peaks, but by analyzing the differential shifts relative to its two primary precursors: 1,3-phenylenediamine and 4-methoxyphenylacetic acid . This method offers the highest rigorousness for confirming successful amide coupling while assessing regioisomeric purity.
The Structural Scaffold
The molecule consists of two distinct aromatic domains connected by a methylene-amide linker:
Domain A (Nucleophile derived): A meta-substituted aniline ring (3-aminophenyl).
Domain B (Electrophile derived): A para-substituted anisole ring (4-methoxyphenyl).[1]
Caption: Structural segmentation of the target molecule highlighting the four distinct NMR diagnostic zones required for validation.
Part 2: Comparative Spectral Analysis
To ensure scientific integrity, we compare the target spectrum against its precursors. This effectively tracks the reaction progress and highlights the specific chemical shift perturbations caused by the amide bond formation.
Solvent System: DMSO-d6 (Recommended for clear observation of labile NH protons).
Table 1: Chemical Shift Tracking (Precursor vs. Product)
Proton Assignment
Precursor A (1,3-Diaminobenzene)
Precursor B (4-Methoxyphenylacetic acid)
Target Product
Diagnostic Shift (Δδ)
Multiplicity
Amide -NH-
N/A
N/A
9.90 - 10.10
New Signal
Singlet
Amine -NH₂
~4.60 (4H, br)
N/A
4.90 - 5.10
Slight Downfield
Broad Singlet
Aromatic (Acid Side)
N/A
7.15 (d), 6.85 (d)
7.20 (d), 6.88 (d)
Minimal
AA'BB' System
Aromatic (Amine Side)
6.75 (t), 5.90 (m)
N/A
6.90 - 7.10
Downfield (+0.2-1.0)
Multiplets
Methylene (-CH₂-)
N/A
3.45
3.52 - 3.58
+0.10 (Deshielding)
Singlet
Methoxy (-OCH₃)
N/A
3.73
3.73
None
Singlet
Carboxylic -COOH
N/A
~12.0 (br)
Absent
Disappearance
N/A
Detailed Mechanistic Interpretation
The "Amide Effect" (Aromatic Region):
In the starting material (1,3-diaminobenzene), the ring protons are highly shielded (upfield, <6.0 ppm) due to the strong electron-donating effect of two amino groups.
Crucial Validation: Upon acylation, one amino group becomes an amide. The amide carbonyl is electron-withdrawing. Consequently, the protons ortho and para to the new amide bond shift downfield (from ~6.0 ppm to ~7.0 ppm). If you still see triplets at 5.9 ppm, your reaction is incomplete.
The Methylene Sentinel:
The singlet corresponding to the benzylic methylene (-CH2-) is the purity sentinel.
Caption: Operational workflow for isolating the target amide and validating its purity via NMR markers.
Part 4: Troubleshooting & Impurity Profiling
Common issues encountered during the analysis of this specific scaffold:
Bis-Acylation (Impurity):
Observation: Disappearance of the broad amine (-NH2) peak at 5.0 ppm and appearance of two amide singlets at ~10.0 ppm.
Cause: Excess acid or insufficient amine excess during synthesis.
Remedy: Strict stoichiometry control (use 3 equivalents of diamine).
Residual Solvent Peaks (DMSO-d6):
Water: ~3.33 ppm (variable). Can overlap with the Methylene signal (~3.55 ppm).
Fix: Add a drop of D2O. The Amide NH and Amine NH2 will disappear (exchange), and the water peak will shift, revealing the underlying Methylene singlet if obscured.
Rotamers:
Unlike tertiary amides, this secondary amide usually exists as a single trans-conformer at room temperature. If peaks are doubled/broad, check for restricted rotation or presence of trace acid causing protonation.
References
Structural Analog Data (N-benzyl-2-(4-methoxyphenyl)acetamide)
Allen, C. L., et al. "Direct amide formation from unactivated carboxylic acids and amines." Royal Society of Chemistry, 2012.
Amide Shift Methodology
Abraham, R. J., et al. "1H chemical shifts in amides and the magnetic anisotropy... of the amide group." Magnetic Resonance in Chemistry, 2013.
General Spectral Data for 1,3-Phenylenediamine Derivatives
National Institute of Advanced Industrial Science and Technology (AIST).
Reaction Monitoring (HDAC Inhibitor Synthesis)
Gryder, B. E., et al. "Histone Deacetylase Inhibitors: Hands-on Synthesis and Evaluation.
A Senior Application Scientist's Guide to the Purity Verification of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of a chemical building block is the bedrock upon which a successful project is built. The purity of starting materials directly influences...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of a chemical building block is the bedrock upon which a successful project is built. The purity of starting materials directly influences the yield, impurity profile, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methodologies for verifying the purity of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to quality control.
Understanding the Analyte and Potential Impurities
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is an aromatic amide. Its synthesis typically involves the coupling of an amine and a carboxylic acid (or its activated derivative).[3][] Understanding the synthesis route is critical for predicting potential impurities, which can be broadly categorized.[1][5]
Organic Impurities: These include unreacted starting materials (e.g., 3-aminoaniline, 4-methoxyphenylacetic acid), by-products from side reactions (e.g., di-acylated species), and degradation products (e.g., hydrolysis of the amide bond).[5][6]
Inorganic Impurities: These may consist of residual catalysts, reagents, or inorganic salts from the manufacturing process.[5][7]
Residual Solvents: Volatile organic compounds used during synthesis or purification must be quantified and controlled.[5][8]
The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for acceptable limits for these impurities in new drug substances.[8][9]
A Multi-Pronged Analytical Strategy: The Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust verification strategy relies on an orthogonal approach, where different methods providing distinct chemical and physical measurements are combined. This ensures that impurities missed by one technique are detected by another.
Below is a workflow illustrating a comprehensive purity verification process.
Caption: A typical workflow for the comprehensive purity analysis of a chemical building block.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the specific question being asked. Here, we compare the most critical methods for analyzing N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds and quantifying related substances.[1][9][10]
Principle: The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile phase and the stationary phase. A UV detector is typically used for aromatic compounds like this one.
What It Tells Us: Provides a percentage purity value based on the relative area of all detected peaks. It is highly sensitive for detecting trace organic impurities.[1]
Causality in Method Choice: A reverse-phase C18 column is the logical starting point, as the analyte has significant non-polar character. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is often used to ensure the primary amine on the phenyl ring is protonated, leading to sharper, more symmetrical peaks.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation and can provide quantitative information.[5][12]
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides detailed information about the chemical environment of each atom.
What It Tells Us: Confirms the chemical structure of the main component. The presence of unexpected signals can indicate impurities.[12] ¹H NMR is particularly useful as the integration of signals is proportional to the number of protons, allowing for a rough estimation of impurity levels if their structures are known.
Causality in Method Choice: DMSO-d₆ is an excellent solvent choice as it solubilizes the amide and has exchangeable proton signals (amide N-H, amine N-H) that are clearly visible. These exchangeable protons can provide valuable structural information.[13]
Mass Spectrometry (MS)
Often coupled with a separation technique like HPLC (LC-MS), mass spectrometry is a powerful tool for identifying impurities.[5][14]
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.
What It Tells Us: Provides the molecular weight of the main component and any co-eluting impurities. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, which is invaluable for identifying unknown structures.[14]
Causality in Method Choice: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic amine group is readily protonated to form [M+H]⁺ ions, leading to high sensitivity.
Thermal Analysis (DSC & TGA)
These techniques provide information about the physical properties of the material.
Principle:
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16][17]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15][16][17]
What It Tells Us:
DSC: Determines the melting point and its range. A sharp melting point is indicative of high purity, whereas impurities cause a depression and broadening of the melting peak.[18][19] It can also detect different crystalline forms (polymorphs).
TGA: Quantifies the amount of volatile content, such as residual solvents and water.[15][17]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and provide reliable, reproducible data.
Protocol: HPLC Purity Determination
This method is designed to separate the main peak from potential starting materials and related substances.
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Time (min)
%A
%B
0.0
90
10
20.0
10
90
25.0
10
90
25.1
90
10
| 30.0 | 90 | 10 |
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: 254 nm.
Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness Check: The use of a DAD allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters:
Pulse Program: Standard ¹H acquisition.
Number of Scans: 8-16 scans.
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potentially quantitative integration).
Spectral Width: -2 to 12 ppm.
Analysis:
Confirm the presence of characteristic signals: aromatic protons in the ~6.5-7.5 ppm region, the methoxy singlet (~3.7 ppm), the methylene singlet (~3.5 ppm), and the exchangeable amide and amine protons.
Integrate all signals. Check for any anomalous peaks that do not correspond to the structure or known solvents/impurities. The residual solvent peak for DMSO (~2.50 ppm) and water (~3.33 ppm) should be identified.
Data Interpretation: A Comparative Guide
To illustrate the power of this orthogonal approach, consider the hypothetical data for three different batches of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
Analytical Test
Batch A (High Purity)
Batch B (Impurity Issue)
Batch C (Solvent Issue)
Appearance
White to off-white solid
Yellowish solid
White solid
HPLC Purity (% Area)
99.8%
97.5% (with a peak at RT=4.2 min, 2.1%)
99.7%
¹H NMR
Conforms to structure
Conforms, but with additional aromatic signals consistent with 4-methoxyphenylacetic acid.
Conforms, but with a significant singlet at 2.01 ppm.
Fail. Contaminated with starting material (4-methoxyphenylacetic acid). Requires re-purification.
Fail. High level of residual solvent (likely Acetone, confirmed by GC-MS). Requires re-drying.
Choosing the Right Tool for the Job
The decision on which analytical methods to prioritize depends on the specific information required.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion
Verifying the purity of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is not a single measurement but a systematic investigation. By combining the quantitative power of HPLC, the structural certainty of NMR, the identification capabilities of MS, and the physical characterization from thermal analysis, researchers can build a complete and trustworthy profile of their building block. This multi-faceted, orthogonal approach is fundamental to ensuring reproducibility in research and maintaining the highest standards of quality and safety in drug development.
Title: Impurity guidelines in drug development under ICH Q3
Source: AMSbiopharma
URL: [Link]
Title: Solid-State Characterization
Source: Zasya Life Sciences
URL: [Link]
Title: Quality: impurities
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance
Source: Biotech Spain
URL: [Link]
Title: Characterization of Pharmaceutical Materials by Thermal Analysis
Source: TA Instruments
URL: [Link]
Title: High-resolution mass spectrometry for impurity profiling
Source: Sterling Pharma Solutions
URL: [Link]
Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA
Source: Ouchvert
URL: [Link]
Title: Impurity Profiling in Drug Development
Source: Veeprho Pharmaceuticals
URL: [Link]
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals
Source: ALWSCI
URL: [Link]
Title: Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg
Source: Macedonian Pharmaceutical Bulletin
URL: [Link]
Title: Analytical Method Development and Validation in Pharmaceuticals
Source: ALTOGEN LABS
URL: [Link]
Title: Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer
Source: 4IR Solutions
URL: [Link]
Title: The Importance of Purity Determination of Pharmaceuticals
Source: NETZSCH Analyzing & Testing
URL: [Link]
Title: Top 5 Methods of Assessing Chemical Purity
Source: Moravek, Inc.
URL: [Link]
Title: Characterization of Pharmaceuticals Using Thermal Analysis Guide
Source: METTLER TOLEDO
URL: [Link]
Title: Synthesis and analysis of amides
Source: Chemistry Education
URL: [Link]
Title: Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2]
Executive Summary & Immediate Action
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is a functionalized aromatic amide intermediate often used in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule may be limited, its structural moieties—specifically the aniline derivative (3-aminophenyl) —mandate that it be handled as a potential mutagen and sensitizer .[1][2]
Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.[3][2]
Segregation: Segregate from strong oxidizers and acids to prevent uncontrolled hydrolysis or formation of toxic N-nitroso compounds.[1][2]
Hazard Identification & Risk Assessment (The "Why")
To ensure safety, we must understand the causality behind the disposal protocols. This compound is not just "waste"; it is a latent chemical system.[3][2]
Structural Moiety
Potential Hazard
Disposal Implication
Amide Linkage
Generally stable, but hydrolysis yields m-phenylenediamine (toxic, sensitizer) and 4-methoxyphenylacetic acid.[1][2]
Waste streams must be kept at neutral pH to prevent hydrolysis before incineration.[3][2]
Free Amine (-NH2)
Highly reactive nucleophile.[1][2] Can form carcinogenic N-nitrosamines if exposed to nitrites/nitrous acid.[1][2]
CRITICAL: Never mix this waste with nitric acid or nitrite waste streams.[3][2]
Aromatic Ring
Persistent organic pollutant if released into soil/water.[3][2]
Landfill is unacceptable; thermal destruction is required to break the aromaticity.[2]
Self-Validating Safety Check:
Before disposal: Check the pH of the waste container.[2] If <3 or >10, neutralization is recommended to prevent degradation of the container or the compound during storage.[2]
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
Objective: Containment to prevent inhalation of dust and dermal contact.[3][2]
Primary Containment: Place the solid substance in a sealable, chemically compatible container (e.g., HDPE jar or heavy-duty polyethylene bag).[3][2]
Labeling: Affix a hazardous waste label.
Must include: Full chemical name (no abbreviations), "Toxic," "Irritant," and the start date of accumulation.[2]
Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene bag (double-bagging). Seal with tape.[3][2]
Disposal Stream: Designate for "Incineration Only" .
Note: Do not bulk with halogenated solids unless necessary, as this increases disposal costs.[2]
B. Liquid Waste (Solutions/Mother Liquors)
Objective: Prevent solvent interaction and permeation.[3][2]
Solvent Compatibility: Identify the solvent (e.g., DMSO, Methanol, DCM).[2]
Segregation:
If dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Dispose in the Organic Solvents (Non-Halogenated) carboy.[3][2]
If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.[3][2]
Concentration Limit: If the concentration is >5%, consider precipitating the solid (if possible) to dispose of it as solid waste, reducing the load on the liquid incinerator.[2]
Precipitation Protocol (Optional):
Add water or an anti-solvent to the solution.[3][2]
Empty Vials: Triple rinse with a suitable solvent (e.g., acetone).[3][2] Collect rinsate as Liquid Waste (Section B). Deface the label. Dispose of the glass as "Chemically Contaminated Glass."
Syringes/Needles: Do not recap.[3][2] Dispose of immediately in a rigid "Sharps" container labeled for incineration.
Visualized Workflows
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the compound enters the correct destruction pathway, minimizing environmental release risks.[2]
Caption: Decision matrix for segregating waste streams to ensure compliance with RCRA and local environmental standards.
Figure 2: Emergency Spill Response Workflow
In the event of a powder spill, aerosolization is the primary threat.[2]
Protects against dermal absorption of the aniline moiety, which can cause methemoglobinemia.[1][2]
Incompatibility
Nitrites, Nitric Acid, Strong Oxidizers
Prevents formation of explosive or carcinogenic byproducts (N-nitrosamines).[2]
Storage Temp
Ambient (15-25°C), Dry
Moisture can catalyze slow hydrolysis; keep dry until disposal.[1][2]
Waste Code (US)
Not Listed (P/U) ; Use D001 (Ignitable) if in solvent, or General Toxic.[3][2]
As a research chemical, it defaults to "Hazardous Waste" requiring characterization.[2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][2] [Link]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS number is limited, its structure dictates our safety protocol. The presence of a primary aromatic amine (aniline moiety) requires us to treat this substance as a potential sensitizer, methemoglobinemia inducer, and carcinogen until proven otherwise.
The Core Hazard Mechanism:
Aromatic amines are lipophilic; they can rapidly penetrate intact skin. Once absorbed, they can undergo metabolic N-oxidation, leading to reactive intermediates that bind to hemoglobin (causing methemoglobinemia) or DNA (causing genotoxicity).[2] Therefore, preventing skin contact is the absolute priority.
PPE Technical Specifications
Standard laboratory latex gloves are insufficient for handling aromatic amines due to rapid permeation. The following specifications are based on the "Analogy Principle," utilizing permeation data from structurally similar anilines and anisidines.
A. Hand Protection Matrix
Selection Logic: We prioritize breakthrough time (how long until the chemical reaches the skin) over degradation (physical changes to the glove).
Material
Thickness
Estimated Breakthrough
Recommendation
Silver Shield® / EVOH
~2.7 mil
> 480 min
Primary Barrier. Mandatory for prolonged handling or solution preparation.[1][2]
Nitrile (High Grade)
≥ 8 mil
30 - 60 min
Splash Guard Only. Use as an outer glove over EVOH or for momentary transfer of solids.[2]
Nitrile (Disposable)
4-5 mil
< 10 min
Insufficient alone. Only acceptable as an outer layer for hygiene (double-gloving).[1][2]
Latex
Any
Immediate
DO NOT USE. Aromatic amines permeate latex instantly.[2]
B. Respiratory & Body Protection[5][6][7][8][9]
Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood.
Respiratory (Secondary): If weighing fine powder outside a hood (strongly discouraged) or during spill cleanup, use a P100 (HEPA) respirator. Simple N95s offer insufficient protection against organic vapors if the solid has significant volatility or if solvents are involved.
Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of fine dust migration or solution splashing.
Body: Tyvek® lab coat or sleeve covers are superior to cotton, as cotton absorbs and holds aromatic amines against the skin.
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for selecting PPE based on the physical state of the reagent.
Figure 1: Decision matrix for PPE selection.[1][2][4][5][6] Note that solutions (liquids) pose a significantly higher risk of skin permeation than solids, necessitating laminate (Silver Shield) gloves.
Validated Handling Protocol
Phase 1: Donning (The "Layering" Technique)[1]
Inspection: Check fume hood flow (verify >100 fpm face velocity).
Inner Layer: Don Silver Shield (laminate) gloves. These are loose-fitting and reduce dexterity.[1][2]
Outer Layer: Don standard disposable nitrile gloves over the laminate gloves. This tightens the fit and provides grip.
Seal: Tape the cuff of the lab coat to the outer nitrile glove if working with large volumes of liquid to prevent "wicking" up the arm.
Phase 2: Handling
Weighing: Use an anti-static gun if the powder is static-prone to prevent dispersal.[2] Weigh inside the hood.
Solvent Addition: When dissolving the solid, assume the resulting solution has the permeation properties of the solvent plus the toxicity of the amine.
Tool Hygiene: Wipe spatulas and weigh boats with a solvent-dampened Kimwipe inside the hood immediately after use.[2]
Phase 3: Doffing (The "Beak" Method)
Goal: Never touch the outside of the glove with bare skin.
Outer Glove Removal: Pinch the outside of one nitrile glove near the wrist. Peel it off, turning it inside out. Hold it in the gloved hand.
Inner Glove Removal: Slide a finger under the wrist of the remaining glove (Laminate). Peel it off from the inside, creating a "bag" for the first glove.
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Exposure Management[1][2]
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this accelerates absorption of aromatic amines.
Signs of Exposure: Blue discoloration of lips/fingernails (Cyanosis) indicates Methemoglobinemia. Seek immediate medical attention.
Waste Disposal[1][2][6][10][12][13][14]
Classification: Treat as RCRA Hazardous Waste (P-list or U-list analogue).[2]
Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in the waste stream, as aromatic amines can react violently or form explosive nitro-compounds.[2]
Container: Collect in a dedicated "Toxic Organic" waste container, clearly labeled with the full chemical name.
References
PubChem. (n.d.). Compound Summary: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide (CAS 6375-47-9).[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link]
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline.[7] (Used for functional group analogy). Retrieved February 24, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press. Retrieved February 24, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Aromatic Amines Safety Guidelines. United States Department of Labor. Retrieved February 24, 2026, from [Link]